molecular formula C13H20ClNO2 B1520460 4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride CAS No. 1240528-43-1

4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride

Cat. No. B1520460
CAS RN: 1240528-43-1
M. Wt: 257.75 g/mol
InChI Key: BEUCAXSVDVILJA-UHFFFAOYSA-N
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Description

“4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1240528-43-1 . It has a molecular weight of 257.76 and its IUPAC name is 4-{[ethyl(propyl)amino]methyl}benzoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Paraben Presence in Human Samples

A study focused on the occurrence of parabens (a group of p-hydroxybenzoic acid esters) and their metabolites in paired urine and blood samples from Chinese university students. It found significant levels of these compounds in the samples, suggesting that urinary concentrations can effectively predict human exposure to parabens and their metabolites. Notably, median urinary levels of tested compounds were significantly higher in females than males, and the study evaluated the estimated daily intakes of various parabens, indicating considerable human exposure to these substances (Zhang et al., 2020).

Parabens in Maternal and Fetal Samples

In another research, six parabens and their metabolites were quantified in paired maternal serum (MS) and cord serum (CS) samples from pregnant women. The study aimed to understand the placental transfer of these compounds. It found that hydroxylation increased the placental transfer rates of parabens and suggested that passive diffusion could be a mechanism of their placental transfer. The study provided insights into the occurrence and distribution of parabens and their metabolites in paired maternal-fetal serum, urine, and amniotic fluid samples in China (Song et al., 2020).

Exposure to UV Filter Uvinul A plus®

An investigation into the human metabolism of Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate, known as Uvinul A plus®, after oral and dermal dosage revealed three major urinary metabolites, representing 52% of the administered oral dose. The study highlighted the low systemic exposure to this UV filter relative to the no observed adverse effect level (NOAEL), suggesting a minimal health risk at typical exposure levels (Stoeckelhuber et al., 2020).

Contact Dermatitis from Local Anesthetics

A clinical case reported contact allergic dermatitis from two chemically unrelated local anesthetics, ethyl chloride (a volatile halogenated hydrocarbon) and benzocaine (a derivative of the ethyl ester of para-aminobenzoic acid). Patch-test results were positive for both substances, highlighting the potential for contact sensitivity even in compounds with relatively low sensitization potential, such as ethyl chloride (Jl et al., 2009).

Safety and Hazards

The compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[[ethyl(propyl)amino]methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-9-14(4-2)10-11-5-7-12(8-6-11)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUCAXSVDVILJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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